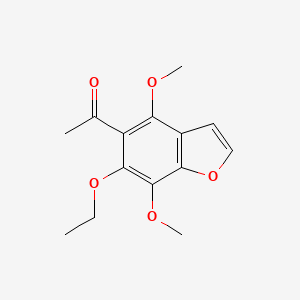

1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one

Description

Properties

CAS No. |

98362-17-5 |

|---|---|

Molecular Formula |

C14H16O5 |

Molecular Weight |

264.27 g/mol |

IUPAC Name |

1-(6-ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone |

InChI |

InChI=1S/C14H16O5/c1-5-18-13-10(8(2)15)11(16-3)9-6-7-19-12(9)14(13)17-4/h6-7H,5H2,1-4H3 |

InChI Key |

FLDHKWYSKGISNO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C2=C(C=CO2)C(=C1C(=O)C)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Reaction Scheme

The synthesis typically follows these steps:

- Starting Materials:

- A substituted benzofuran precursor (e.g., 6-hydroxybenzofuran derivatives).

- Ethylating agents for introducing ethoxy groups.

- Methoxylation reagents for dimethoxy substitutions.

- Reaction Conditions:

- Acidic or basic catalysts to facilitate substitution reactions.

- Controlled heating for cyclization or functional group introduction.

Step-by-Step Preparation

Step 1: Formation of Benzofuran Core

The benzofuran core is synthesized through cyclization reactions involving salicylaldehyde derivatives:

- React salicylaldehyde with an acetic acid derivative under acidic conditions to form a benzofuran ring.

Step 2: Introduction of Dimethoxy Groups

Methoxylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate):

- React the benzofuran intermediate with methylating agents to introduce methoxy groups at the 4th and 7th positions.

Step 3: Ethoxylation

Ethoxylation is carried out using ethyl bromide or similar alkylating agents:

- Introduce an ethoxy group at the 6th position via nucleophilic substitution.

Step 4: Ketone Functionalization

The ethanone group is introduced by Friedel-Crafts acylation:

- Use acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., aluminum chloride) to attach the ethanone moiety at the 5th position of the benzofuran ring.

Reaction Table

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Benzofuran Core | Salicylaldehyde, acetic acid | Acidic catalyst, reflux | Cyclized benzofuran intermediate |

| Dimethoxylation | Methyl iodide, K₂CO₃ | Solvent: Acetone, mild heating | Dimethoxy-substituted benzofuran |

| Ethoxylation | Ethyl bromide, NaH | Solvent: DMF, room temperature | Ethoxy-substituted benzofuran |

| Ketone Addition | Acetyl chloride, AlCl₃ | Solvent: CH₂Cl₂, low temperature | Final product: 1-(6-Ethoxy-4,7-dimethoxy...) |

Key Considerations

- Purification: The product can be purified using recrystallization or column chromatography.

- Yield Optimization: Reaction conditions such as temperature and solvent choice significantly affect yields.

- Spectroscopic Confirmation: Characterization by NMR, IR, and mass spectrometry confirms structural integrity.

Research Findings

Studies indicate that modifying reaction parameters can influence product yield and purity:

- Using glacial acetic acid as a solvent improves cyclization efficiency.

- Dimethylformamide (DMF) enhances ethoxylation due to its polar aprotic properties.

Chemical Reactions Analysis

1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

Substitution: The ethoxy and dimethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly in the context of cancer treatment. Preliminary studies indicate that it may exhibit antitumor activity , making it a candidate for further development as an anticancer agent.

Key Findings:

- Cytotoxicity : Research has shown that derivatives of benzofuran compounds can selectively inhibit tumor cell proliferation. For instance, studies have reported IC50 values comparable to established anticancer drugs .

- Mechanistic Insights : Investigations into the compound's mechanism of action revealed its potential to inhibit key metabolic pathways involved in cancer progression. This includes interactions with enzymes that are crucial for tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Research Outcomes:

- Antibacterial Tests : The compound was tested against standard and clinical strains of bacteria, showing significant inhibition zones in well diffusion assays, indicating its effectiveness as an antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that compounds related to 1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one may possess neuroprotective properties. This could be beneficial in developing treatments for neurodegenerative diseases.

Potential Mechanisms:

- The compound may interact with neural receptors and modulate signaling pathways associated with neuronal health. Studies are ongoing to elucidate these interactions further .

Case Study 1: Antitumor Activity

A study conducted on various benzofuran derivatives, including 1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one, demonstrated significant cytotoxic effects against human cancer cell lines. The results indicated that the compound could inhibit cell proliferation effectively, warranting further investigation into its therapeutic potential.

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial activities among several benzofuran derivatives, 1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one showed promising results against both Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be developed into a new class of antibiotics.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone depends on its interaction with molecular targets. For instance, if the compound exhibits enzyme inhibition, it may bind to the active site of the enzyme, blocking its activity. The ethoxy and dimethoxy groups can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzofuran derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural and Functional Group Variations

Key Observations:

- Electron Density : Dimethoxy groups at positions 4 and 7 enhance electron density on the benzofuran ring, which may influence reactivity in electrophilic substitutions or coordination with biological targets .

- Steric Effects : Compounds with bulky substituents (e.g., phenyl at position 2 in ) exhibit distinct crystal packing behaviors, which could affect solubility and stability .

Research Findings and Implications

- Substituent-Driven Activity: Ethoxy and methoxy groups favor lipophilicity and electron donation, whereas hydroxy or amino groups enhance polarity and hydrogen bonding .

- Synthetic Flexibility : The benzofuran core accommodates diverse substituents, enabling tailored bioactivity (e.g., antimicrobial vs. fungicidal) .

- Unanswered Questions : Direct biological data for the target compound are lacking; future studies should evaluate its efficacy against Gram-positive pathogens and fungal strains.

Data Tables

Table 1: Substituent Effects on Physical Properties

Table 2: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |

|---|---|---|

| O-Benzyl oxime ethers | 8–16 | 32–64 |

| Dichlorophenyl cinnamoyl derivative | N/A | 4–8 (fungicidal) |

| Target Compound | Not tested | Not tested |

Biological Activity

1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one, also known as 5-acetyl-4,7-dimethoxy-6-ethoxybenzofuran, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings from diverse sources.

- Molecular Formula: C14H16O5

- Molecular Weight: 264.278 g/mol

- CAS Number: 98362-17-5

Biological Activity Overview

Research indicates that compounds related to benzofurans exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of 1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one are summarized below.

Antimicrobial Activity

Studies have shown that benzofuran derivatives can exhibit significant antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial and fungal strains.

| Compound | Microbial Target | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzofuran Derivative A | E. coli | 10 | |

| Benzofuran Derivative B | S. aureus | 8 | |

| Benzofuran Derivative C | C. albicans | 12 |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored in several studies. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to 1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one:

- Study on Anticancer Effects : A study evaluated the cytotoxic effects of benzofuran derivatives on human cancer cell lines (HCT116 and MCF-7). The results indicated that these compounds induced apoptosis through the activation of pro-apoptotic proteins such as p53 and caspase-3 while reducing anti-apoptotic markers like Bcl-2 .

- Antimicrobial Activity Assessment : Another research focused on the antimicrobial properties of benzofuran derivatives against a range of pathogens. The findings suggested that these compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives showing superior activity compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing ethanone-substituted benzofuran derivatives like 1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized benzofuran precursors. For example, etherification and Friedel-Crafts acylation are key steps. Ethoxy and methoxy groups can be introduced via nucleophilic substitution under anhydrous conditions using sodium hydride or potassium carbonate as a base. Catalysts like piperidine may facilitate condensation reactions, and reflux in polar aprotic solvents (e.g., DMF or ethanol) is often employed. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended to isolate the target compound .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- 1H/13C NMR : Expect aromatic proton signals in the δ 6.5–7.5 ppm range (benzofuran ring), with methoxy (δ ~3.8–4.0 ppm) and ethoxy (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for CH2) groups. The acetyl proton (C=O adjacent CH3) appears as a singlet near δ 2.5 ppm .

- HSQC/2D NMR : Correlates aromatic protons with adjacent carbons to resolve overlapping signals in poly-substituted systems .

- Mass Spectrometry (HRMS) : Look for a molecular ion peak at m/z 280.0943 (calculated for C₁₃H₁₆O₅) and fragmentation patterns consistent with methoxy and ethoxy loss .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement when determining the X-ray structure of poly-substituted benzofuran derivatives?

- Methodological Answer : For accurate refinement:

- Use SHELXL for small-molecule refinement, leveraging constraints for disordered ethoxy/methoxy groups.

- Apply TWIN/BASF commands in SHELX to handle twinning in low-symmetry crystals.

- Validate hydrogen bonding and π-π stacking interactions using Mercury or Olex2 visualization tools. High-resolution data (≤ 0.8 Å) is critical to resolve steric clashes in crowded substituents .

Q. What analytical approaches are recommended for resolving discrepancies in spectroscopic data versus computational predictions for such compounds?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian or ORCA) to simulate NMR chemical shifts and compare with experimental data. Adjust solvent models (e.g., DMSO-d6 in NMR vs. PCM in DFT).

- Cross-validate IR stretching frequencies (C=O ~1700 cm⁻¹, C-O-C ~1250 cm⁻¹) with scaled quantum mechanical frequencies.

- Use the NIST Chemistry WebBook to benchmark experimental vs. theoretical vibrational spectra .

Q. In optimizing the synthetic yield of this compound, what factors related to substituent electronic effects and steric hindrance must be considered?

- Methodological Answer :

- Electronic Effects : Electron-donating groups (methoxy, ethoxy) activate the benzofuran ring toward electrophilic substitution but may deactivate subsequent acylation. Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity.

- Steric Hindrance : Ortho-substituents on the benzofuran ring can hinder acylation. Optimize reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. toluene) to reduce steric crowding.

- Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., Friedel-Crafts) to improve heat dissipation and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.